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Compound of Interest

Compound Name: DM3-SMe

Cat. No.: B12294429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DM3-SMe is a highly potent maytansinoid, a class of microtubule-targeting agents, that has

garnered significant interest in the field of oncology, particularly in the development of Antibody-

Drug Conjugates (ADCs). Its exceptional cytotoxicity, operating at the sub-nanomolar level,

makes it a formidable payload for targeted cancer therapies. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and relevant experimental protocols associated with DM3-SMe.

Chemical Structure and Properties
DM3-SMe, with the CAS number 796073-70-6, is a derivative of maytansine. Its chemical

formula is C38H54ClN3O10S2, and it has a molecular weight of approximately 812.43 g/mol .

The structure incorporates a complex macrocyclic core characteristic of maytansinoids,

functionalized with a methyl disulfide group which is crucial for its conjugation to antibodies.

Table 1: Physicochemical Properties of DM3-SMe
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Property Value Source

Molecular Formula C38H54ClN3O10S2 -

Molecular Weight 812.43 g/mol -

CAS Number 796073-70-6 -

Predicted Boiling Point 962.6 ± 65.0 °C -

Predicted Density 1.31 ± 0.1 g/cm³ -

Predicted pKa 9.82 ± 0.70 -

Solubility Soluble in DMSO -

Biological Activity
DM3-SMe exhibits extremely high cytotoxic activity against cancer cells. Its primary mechanism

of action is the inhibition of tubulin polymerization, a critical process for cell division. This

disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and

subsequently induces apoptosis.

Table 2: In Vitro Cytotoxicity of DM3-SMe

Parameter Value Cell Line(s)

IC50 0.0011 nM

Not specified in the initial

findings, but this value

indicates high potency.

Note: The specific cell line for this IC50 value was not available in the initial search results.

Further research across a panel of cancer cell lines is recommended for a comprehensive

understanding of its activity spectrum.

Experimental Protocols
Synthesis of Maytansinoids (General Approach)
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While a specific, detailed synthesis protocol for DM3-SMe is not readily available in the public

domain, the general approach for the semi-synthesis of maytansinoid derivatives like DM1,

DM3, and DM4 from ansamitocin P-3 provides a foundational understanding. The process

typically involves:

Isolation of the Maytansinoid Precursor: Ansamitocin P-3 is a common starting material,

which can be isolated from microbial fermentation.

Reduction of the Disulfide Bond: The disulfide bond in the precursor is reduced to yield a free

thiol group.

Acylation of the Thiol Group: The resulting thiol-containing maytansinoid is then acylated with

a linker-payload moiety. For DM3-SMe, this would involve a reagent that introduces the

methyl disulfide functionality.

Purification: The final product is purified using chromatographic techniques such as High-

Performance Liquid Chromatography (HPLC).

Tubulin Polymerization Inhibition Assay
This assay is fundamental to characterizing the mechanism of action of DM3-SMe.

Objective: To quantify the inhibitory effect of DM3-SMe on the polymerization of tubulin in vitro.

Materials:

Purified tubulin protein

GTP (Guanosine triphosphate)

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

DM3-SMe dissolved in an appropriate solvent (e.g., DMSO)

A microplate reader capable of measuring absorbance at 340 nm

Procedure:
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Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

Add varying concentrations of DM3-SMe or a vehicle control (DMSO) to the reaction mixture.

Incubate the mixture at 37°C to initiate tubulin polymerization.

Monitor the increase in absorbance at 340 nm over time using a microplate reader. The

increase in absorbance corresponds to the extent of tubulin polymerization.

Plot the rate of polymerization against the concentration of DM3-SMe to determine the IC50

value for tubulin polymerization inhibition.

Mechanism of Action and Signaling Pathway
DM3-SMe exerts its cytotoxic effects by interfering with the dynamic instability of microtubules.

This leads to a cascade of events culminating in programmed cell death.

Extracellular

Intracellular

Antibody-Drug
Conjugate (ADC)

DM3-SMe
(Released)

Internalization &
Cleavage

Tubulin Dimers

Binds to Microtubule
Polymerization

Inhibits
Mitotic Spindle

Formation
Mitotic Arrest
(G2/M Phase)

Disruption leads to
Apoptosis

Induces

Click to download full resolution via product page

Caption: Mechanism of action of DM3-SMe leading to apoptosis.

Experimental Workflow: ADC Development
The development of an ADC using DM3-SMe involves a series of well-defined steps, from

antibody selection to in vivo testing.
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1. Antibody Selection
(Targeting a tumor-specific antigen)

2. Linker Design
(e.g., cleavable disulfide)

3. Conjugation of DM3-SMe
to Antibody

4. Purification & Characterization
of ADC

5. In Vitro Cytotoxicity
& Specificity Assays

6. In Vivo Efficacy &
Toxicity Studies in Animal Models

Click to download full resolution via product page

Caption: Workflow for the development of a DM3-SMe-based ADC.
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Conclusion
DM3-SMe stands out as a remarkably potent cytotoxic agent with a well-defined mechanism of

action. Its utility as a payload in antibody-drug conjugates offers a promising avenue for the

development of highly targeted and effective cancer therapies. This guide provides a

foundational resource for researchers and drug development professionals working with this

important molecule. Further investigation into its detailed synthesis, a broader in vitro activity

profile, and in vivo pharmacokinetics will be crucial for its continued development and clinical

translation.

To cite this document: BenchChem. [Unveiling DM3-SMe: A Technical Guide to a Potent
Maytansinoid Cytotoxin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12294429#what-is-the-chemical-structure-of-dm3-
sme]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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